

Application of Carbonated Water in Food Preservation: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: Carbon dioxide water

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Introduction

Carbonated water, a solution of carbon dioxide dissolved in water under pressure, presents a promising, cost-effective, and generally recognized as safe (GRAS) method for food preservation. Its antimicrobial properties are primarily attributed to the formation of carbonic acid, which lowers the pH of the surrounding environment, and the displacement of oxygen, which inhibits the growth of aerobic spoilage microorganisms. This document provides detailed application notes and protocols for the use of carbonated water in the preservation of various food products, based on available scientific literature.

Mechanism of Action

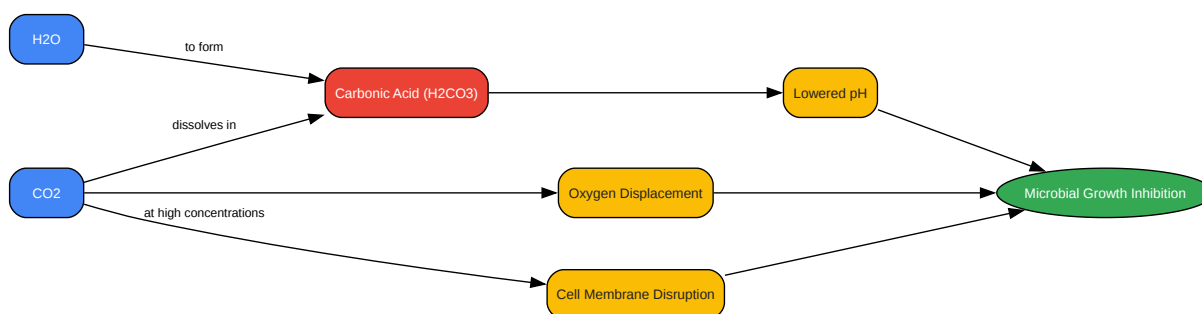
The preservative effect of carbonated water is multifactorial, involving both chemical and physical processes. The primary mechanisms include:

- **Acidification:** Carbon dioxide (CO_2) dissolves in water (H_2O) to form carbonic acid (H_2CO_3), a weak acid. This reaction lowers the pH of the food's surface and its immediate environment, creating conditions that are unfavorable for the growth of many spoilage and pathogenic bacteria.^{[1][2][3]}

- **Oxygen Displacement:** The presence of a high concentration of dissolved CO₂ reduces the amount of available oxygen, thereby inhibiting the growth of aerobic bacteria and molds that require oxygen for respiration.[1][3]
- **Cell Membrane Disruption:** At higher concentrations and pressures, CO₂ can penetrate microbial cell membranes, leading to intracellular pH changes and disruption of essential cellular functions.[2]

The interplay of these mechanisms contributes to the extension of shelf life and maintenance of quality in various food products.

Diagram: Antimicrobial Mechanism of Carbonated Water



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Caption: Antimicrobial actions of carbonated water.

Application in Meat and Poultry Preservation

The application of carbonated water for the preservation of raw meat and poultry is an emerging area of research. While Modified Atmosphere Packaging (MAP) with high CO₂ concentrations is a well-established industrial practice, direct immersion or washing with carbonated water offers a simpler alternative.

Application Notes:

- **Mechanism:** In meat and poultry, the primary antimicrobial action of carbonated water is the reduction of surface pH, which inhibits the growth of common spoilage bacteria such as *Pseudomonas*. The displacement of oxygen from the meat surface further limits the proliferation of aerobic microorganisms.
- **Observed Effects:** Studies on shredded chicken stored in a high CO₂ atmosphere (90%) have shown a significant extension of shelf life to 28 days, compared to 9 days for samples packed in air.^{[2][4]} This suggests that maintaining a CO₂-rich environment is crucial for efficacy.
- **Limitations:** Research on direct immersion of whole or cut meat and poultry in carbonated water is limited. The impact on color, texture, and sensory properties requires further investigation. The "fizzing" action may alter the surface texture of the meat.

Experimental Protocol: Shelf-Life Evaluation of Chicken Breast Treated with Carbonated Water (Hypothetical)

This protocol is a proposed methodology based on standard food microbiology and sensory evaluation techniques, as direct protocols for carbonated water immersion are not widely published.

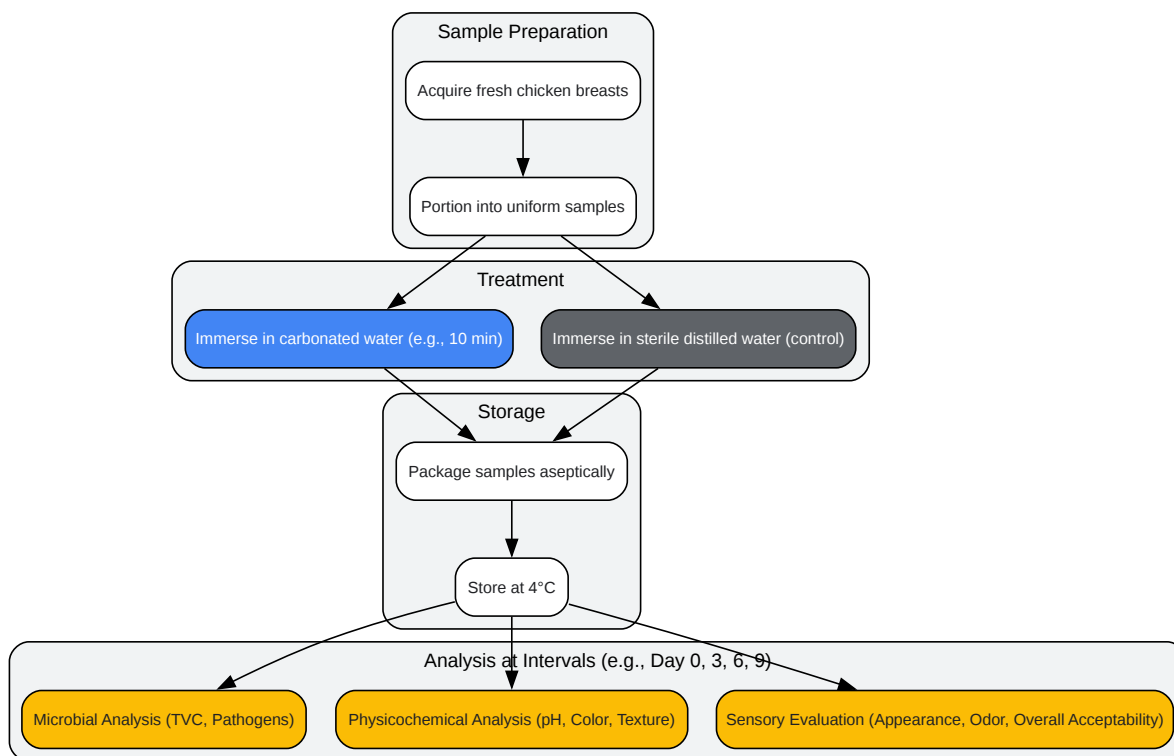
Objective: To evaluate the effect of carbonated water immersion on the microbial load, physicochemical properties, and sensory characteristics of raw chicken breast during refrigerated storage.

Materials:

- Fresh raw chicken breasts
- Commercial carbonated water (or a system for carbonating water to a specific level)
- Sterile distilled water (control)
- Sterile sample bags

- pH meter
- Colorimeter
- Texture analyzer
- Microbiological growth media (e.g., Plate Count Agar for Total Viable Count, specific media for target pathogens)
- Trained sensory panel

Workflow Diagram: Chicken Breast Preservation Protocol



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Caption: Experimental workflow for evaluating chicken preservation.

Procedure:

- **Sample Preparation:** Divide fresh chicken breasts into uniform portions (e.g., 50g each) under aseptic conditions.

- Treatment:
 - Treatment Group: Immerse a set of samples in carbonated water for a specified duration (e.g., 10 minutes).
 - Control Group: Immerse another set of samples in sterile distilled water for the same duration.
- Packaging and Storage: Aseptically package all samples individually and store them at refrigeration temperature (4°C).
- Analysis: At predetermined time intervals (e.g., day 0, 3, 6, 9), perform the following analyses on samples from each group:
 - Microbiological Analysis: Determine the Total Viable Count (TVC) using the pour plate method on Plate Count Agar. Enumerate specific spoilage organisms or pathogens as required.
 - Physicochemical Analysis:
 - Measure the surface pH of the chicken breast.
 - Assess the color using a colorimeter to measure L, a, and b* values.
 - Evaluate texture parameters such as hardness and chewiness using a texture analyzer.
 - Sensory Evaluation: A trained panel evaluates the appearance, odor, and overall acceptability of the samples.

Quantitative Data Summary (Hypothetical):

| Parameter | Treatment | Day 0 | Day 3 | Day 6 | Day 9 |
|---------------------------------------|-----------|-------|-------|-------|-------|
| TVC (log CFU/g) | Control | 3.5 | 5.2 | 7.8 | >8.0 |
| Carbonated Water | 3.2 | 4.1 | 5.9 | 7.2 | |
| pH | Control | 5.8 | 6.0 | 6.3 | 6.5 |
| Carbonated Water | 5.5 | 5.6 | 5.8 | 6.0 | |
| Overall Acceptability (9-point scale) | Control | 8.5 | 6.5 | 3.2 | <2.0 |
| Carbonated Water | 8.3 | 7.5 | 5.8 | 4.5 | |

Application in Fish Preservation

The high water activity and neutral pH of fish muscle make it highly susceptible to microbial spoilage. Carbonated water immersion has shown potential in extending the shelf life of fish.

Application Notes:

- Mechanism: The antimicrobial effect in fish is similar to that in meat, primarily through pH reduction and creating an anaerobic environment on the surface.
- Observed Effects: A study on gourami fish showed that immersion in 10% carbonated water for 30 minutes at room temperature resulted in better quality retention compared to the control. After 12 hours, the carbonated water-treated fish had a lower pH, Total Plate Count (TPC), and Total Volatile Base-Nitrogen (TVB-N) values.[5]
- Sensory Impact: In the same study, sensory evaluation (appearance, texture, odor) indicated that the carbonated water-treated fish maintained better quality over the 12-hour storage period.[5]

Experimental Protocol: Preservation of Carp (*Osphronemus gouramy*) with Carbonated Water

This protocol is based on the methodology described by Yusra and Nofrizal (2012).^[5]

Objective: To determine the effect of carbonated water immersion on the quality and shelf life of carp stored at room temperature.

Materials:

- Fresh carp (approx. 200g each)
- 10% carbonated water solution
- Control solution (tap water)
- Equipment for pH, Total Plate Count (TPC), and Total Volatile Base-Nitrogen (TVB-N) analysis
- Trained sensory panel

Procedure:

- **Sample Preparation:** Freshly sourced carp are divided into two groups.
- **Treatment:**
 - **Treatment Group:** Immerse the fish in a 10% carbonated water solution for 30 minutes.
 - **Control Group:** Immerse the fish in tap water for 30 minutes.
- **Storage:** After immersion, the fish are removed from the solutions and stored at room temperature for 12 hours.
- **Analysis:** Samples are taken at 0, 3, 6, 9, and 12 hours for the following analyses:
 - **Sensory Evaluation:** A panel assesses the appearance (slime, color), texture, and odor of the fish.

- pH Measurement: The pH of the fish flesh is measured.
- Total Plate Count (TPC): The total microbial load on the fish is determined.
- Total Volatile Base-Nitrogen (TVB-N): The level of TVB-N, an indicator of fish spoilage, is quantified.

Quantitative Data Summary (from Yusra and Nofrizal, 2012):[\[5\]](#)

| Parameter (at 12 hours) | Control | 10% Carbonated Water |
|-------------------------|-------------------|----------------------|
| pH | 6.87 | 6.57 |
| TPC (CFU/g) | 3.0×10^4 | 3.2×10^4 |
| TVB-N (mg/100g) | 12.67 | 14.67 |

Note: The original study presents some inconsistencies in the reported TPC and TVB-N values. Further research is needed to validate these findings.

Application in Fruits and Vegetables Preservation

Washing fresh produce is a critical step in reducing microbial contamination and pesticide residues. Carbonated water has been investigated as a potential washing agent.

Application Notes:

- Mechanism: The gentle effervescence of carbonated water may help to dislodge dirt and microorganisms from the surface of fruits and vegetables. The lowered pH can also contribute to an antimicrobial effect.
- Pesticide Removal: Studies have suggested that washing with a baking soda-water solution (a form of carbonated water) can be effective in removing pesticide residues from the surface of apples.[\[4\]](#)
- Microbial Reduction: While the primary focus has been on pesticide removal, the antimicrobial properties of carbonated water can also help in reducing the microbial load on

fresh produce. However, quantitative data on log reductions of specific pathogens are limited.

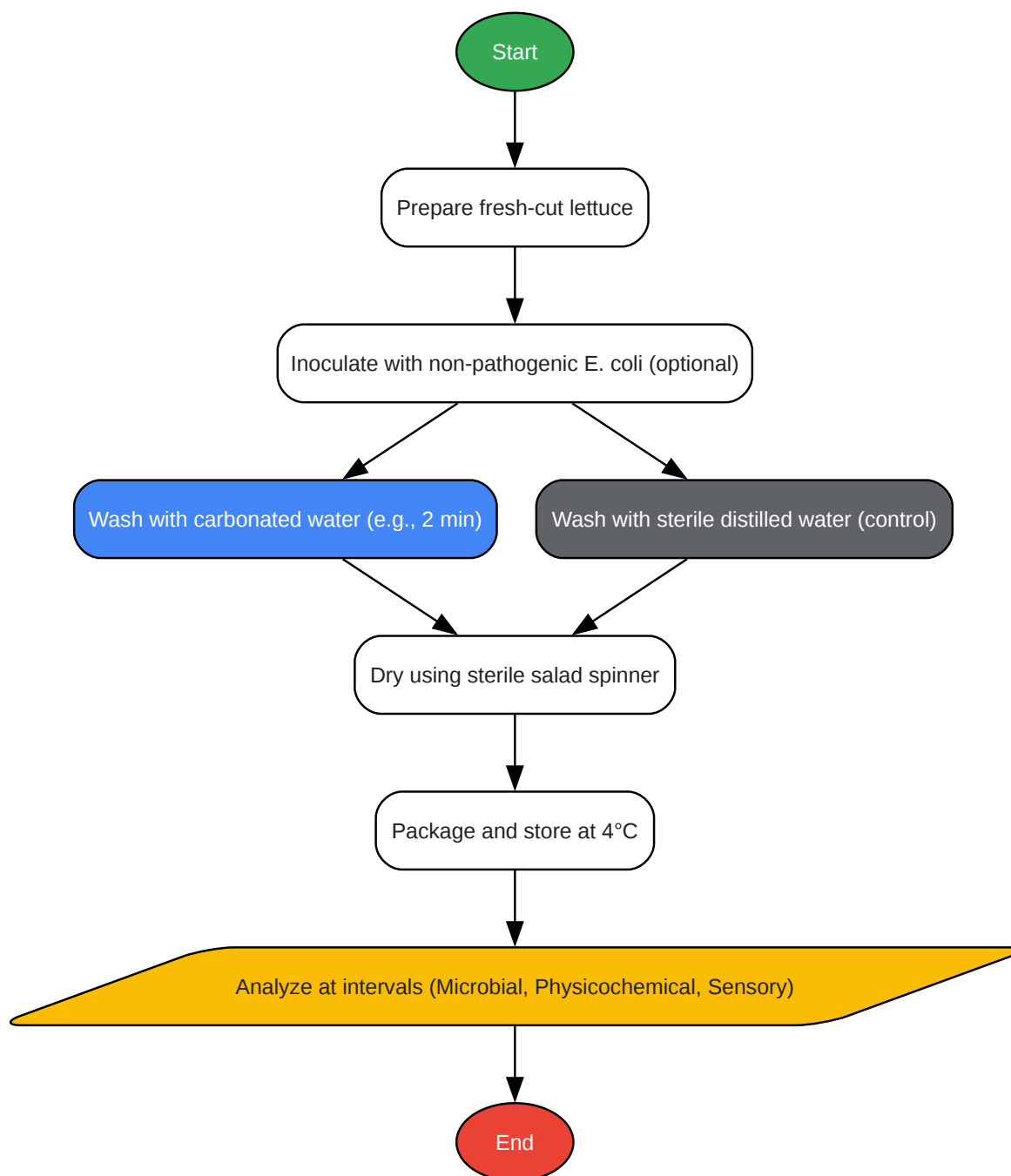
Experimental Protocol: Evaluating the Efficacy of Carbonated Water in Washing Fresh-Cut Lettuce

Objective: To determine the effectiveness of washing with carbonated water in reducing the microbial load and maintaining the quality of fresh-cut lettuce.

Materials:

- Fresh heads of lettuce
- Carbonated water
- Sterile distilled water (control)
- Sterile salad spinner or paper towels
- Sterile sample bags
- Microbiological growth media
- Colorimeter
- Texture analyzer

Workflow Diagram: Lettuce Washing Protocol



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Caption: Workflow for evaluating lettuce washing with carbonated water.

Procedure:

- Preparation: Fresh lettuce is shredded or cut. For a more controlled study, the lettuce can be inoculated with a known concentration of a non-pathogenic indicator organism (e.g., E. coli K-12).
- Washing:
 - Treatment Group: The cut lettuce is washed in carbonated water for a specific time (e.g., 2 minutes).
 - Control Group: The cut lettuce is washed in sterile distilled water for the same duration.
- Drying: The washed lettuce is dried using a sterile salad spinner or blotted with sterile paper towels.
- Storage: The samples are packaged in breathable bags and stored at 4°C.
- Analysis: At set intervals, samples are analyzed for:
 - Microbial Load: Total Viable Count and the count of the indicator organism are determined.
 - Physicochemical Properties: Changes in color (browning), texture (crispness), and pH are measured.
 - Sensory Evaluation: A panel assesses attributes like appearance, texture, and off-odors.

Quantitative Data Summary (Hypothetical):

| Parameter | Treatment | Day 0 | Day 2 | Day 4 |
|------------------|-----------|-------|-------|-------|
| TVC (log CFU/g) | Control | 4.8 | 6.2 | 7.5 |
| Carbonated Water | 4.2 | 5.1 | 6.3 | |
| Browning Index | Control | 0.1 | 0.4 | 0.8 |
| Carbonated Water | 0.1 | 0.2 | 0.5 | |
| Crispness (N) | Control | 8.5 | 6.2 | 4.1 |
| Carbonated Water | 8.4 | 7.1 | 5.8 | |

Conclusion and Future Directions

Carbonated water shows potential as a simple and safe method for food preservation. Its effectiveness has been demonstrated in extending the shelf life of beverages and some food products like fish. However, there is a need for more comprehensive research, particularly on its application to raw meat, poultry, and a wider variety of fruits and vegetables. Future studies should focus on:

- Optimizing treatment parameters such as carbonation level, immersion time, and temperature for different food matrices.
- Quantifying the reduction of specific foodborne pathogens.
- Conducting detailed sensory evaluations to ensure consumer acceptance.
- Investigating the synergistic effects of carbonated water with other preservation techniques.

By addressing these research gaps, the full potential of carbonated water as a valuable tool in food preservation can be realized.

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